molecular formula C19H11ClN2O3S B2757618 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 477547-21-0

3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2757618
CAS No.: 477547-21-0
M. Wt: 382.82
InChI Key: RVCJKCXFTFVGSM-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS: 313469-97-5) is a synthetic hybrid molecule combining a benzamide core, a thiazole ring, and a coumarin scaffold. Its structure features:

  • A 3-chlorophenyl group attached to the benzamide moiety.
  • A thiazole ring substituted at position 4 with a coumarin (2-oxo-2H-chromen-3-yl) group.
  • A secondary amide linkage bridging the benzamide and thiazole moieties.

Properties

IUPAC Name

3-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCJKCXFTFVGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of the chromenone derivative, which is then reacted with thiazole derivatives under specific conditions to form the final product. For instance, the chromenone can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound demonstrate potent activity against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.

CompoundCell LineIC50 (µg/mL)
3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamideMCF-7< 1.98
Similar Derivative 1A549< 1.61
Similar Derivative 2HepG2< 1.98

The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through various biochemical pathways .

Anti-inflammatory Properties
Similar compounds have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The presence of the thiazole ring is particularly noted for its role in modulating inflammatory pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungal species. This broad-spectrum activity positions it as a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition

Histone Deacetylase Inhibition
Research has highlighted the potential of thiazole-containing compounds as inhibitors of histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression and are implicated in cancer progression. The synthesized derivatives of this compound have shown inhibitory activity against HDACs, suggesting their utility in epigenetic therapy for cancer .

Neuroprotective Effects

Compounds with similar structures have been explored for their neuroprotective effects, particularly as acetylcholinesterase inhibitors, which are relevant in treating Alzheimer’s disease. The ability of these compounds to enhance acetylcholine levels by inhibiting its breakdown suggests potential therapeutic applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of thiazole-coumarin derivatives, it was found that certain modifications to the structure of these compounds significantly enhanced their cytotoxicity against breast cancer cell lines. The study concluded that the incorporation of specific substituents could lead to improved therapeutic agents against resistant cancer types .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of thiazole derivatives revealed that several compounds exhibited potent activity against multi-drug resistant bacterial strains. The study utilized a combination of in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and bacterial targets, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromenone moiety can intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • Chlorine substituents enhance α-glucosidase inhibitory activity compared to methyl or nitro groups .
  • Bulkier substituents (e.g., dichlorophenylamino in compound 13) improve thermal stability but may reduce solubility .

Modifications on the Coumarin Moiety

Compound Name Coumarin Substitution Molecular Weight Bioactivity References
3-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide Unsubstituted 396.82 Antidiabetic
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide 8-OCH₃ 354.35 Enhanced fluorescence properties
N-(4-(6-Nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide 6-NO₂ 407.34 Photostability

Key Observations :

  • Methoxy groups at position 8 of coumarin improve fluorescence, making derivatives useful in imaging .
  • Nitro groups increase photostability but may introduce cytotoxicity .

Thiazole Ring Modifications

Compound Name Thiazole Modification Molecular Weight Activity References
3-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide Standard thiazole 396.82 Broad-spectrum
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Piperazine-methyl on thiazole 435.50 Kinase inhibition
3-Chloro-N-[6-methoxybenzo[d]thiazol-2-yl]benzamide Benzo[d]thiazole scaffold 318.78 Anticancer (IC₅₀: ~10 µM)

Key Observations :

  • Piperazine-methyl substitutions improve blood-brain barrier penetration, relevant for CNS-targeted drugs .
  • Benzo[d]thiazole derivatives exhibit higher anticancer potency but lower metabolic stability .

Biological Activity

3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzamide core, a thiazole ring, and a chromenone moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can be represented as follows:

C16H13ClN2O3S\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_3\text{S}

Anticancer Properties

Research indicates that compounds containing thiazole and chromenone moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives similar to 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these compounds often indicate potent activity, with some derivatives showing better efficacy than standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µg/mL)
3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamideMCF-7< 1.98
Similar Derivative 1A549< 1.61
Similar Derivative 2HepG2< 1.98

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Research has indicated that thiazole-containing compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

The biological activities of 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can be attributed to its ability to interact with various molecular targets:

  • Cell Cycle Regulation : The compound may induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidases, which are involved in neurotransmitter metabolism and can influence cancer progression and inflammation .
  • Reactive Oxygen Species (ROS) : The generation of ROS through metabolic processes may lead to oxidative stress in cancer cells, contributing to their death.

Case Studies

Several studies have been conducted to explore the efficacy of this compound in vivo and in vitro:

  • In Vivo Study : A study on mice bearing tumor xenografts showed significant tumor reduction upon treatment with this compound compared to the control group, suggesting its potential as an anticancer agent .
  • In Vitro Study : In a recent investigation, the compound was tested against various human cancer cell lines, demonstrating dose-dependent cytotoxicity with an emphasis on the structural importance of the thiazole and chromenone moieties for activity .

Q & A

Basic: What are the common synthetic routes for 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React thiourea with α-haloketones (e.g., 2-bromo-1-(2-oxo-2H-chromen-3-yl)ethanone) under acidic or basic conditions to generate the thiazole core .

Amide Coupling : Use 3-chlorobenzoyl chloride and the thiazole-2-amine intermediate in anhydrous pyridine or dichloromethane, with triethylamine as a base to facilitate nucleophilic acyl substitution .

Purification : Chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol or ethanol) yield high-purity product .
Critical Parameters : Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates, and anhydrous solvents minimize hydrolysis .

Basic: Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the benzamide, thiazole, and coumarin moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O/N interactions) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 410.05) .
  • IR Spectroscopy : Detects amide C=O (~1650 cm⁻¹) and chromenone C=O (~1720 cm⁻¹) stretches .

Advanced: How can researchers optimize synthesis yield and purity when scaling up production?

Methodological Answer:

  • Reaction Solvent Optimization : Replace pyridine with less toxic solvents (e.g., DMF or THF) while maintaining anhydrous conditions .
  • Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side products .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce reaction time .
  • Analytical Monitoring : Use TLC (silica gel, UV detection) and HPLC (C18 column, acetonitrile/water gradient) to track intermediates .

Advanced: How can contradictions between computational structural predictions and experimental data (e.g., NMR/X-ray) be resolved?

Methodological Answer:

  • Dynamic NMR Studies : Analyze temperature-dependent NMR to detect conformational flexibility (e.g., hindered rotation in amide bonds) .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles from X-ray data to validate tautomeric forms .
  • Cocrystallization Experiments : Introduce coformers (e.g., carboxylic acids) to stabilize specific conformers observed in computational models .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified chloro, methoxy, or nitro groups on the benzamide/coumarin rings .

Biological Assays : Test against cancer cell lines (NCI-60 panel) or microbial strains (e.g., S. aureus, E. coli) to correlate substituents with IC₅₀/MIC values .

Molecular Docking : Map interactions with targets (e.g., PFOR enzyme) using AutoDock Vina; validate with site-directed mutagenesis .

Basic: What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Anticancer Activity : NCI-60 cell line screening with GI₅₀ (50% growth inhibition) determination via MTT assay .
  • Antimicrobial Testing : Agar diffusion (zone of inhibition) and broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Spectrophotometric assays for PFOR (pyruvate:ferredoxin oxidoreductase) inhibition, measuring NADH oxidation at 340 nm .

Advanced: How can solubility and stability challenges in biological testing be addressed?

Methodological Answer:

  • Formulation Strategies : Use cyclodextrin inclusion complexes or PEGylated nanoparticles to enhance aqueous solubility .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., ascorbic acid) to prevent oxidation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Advanced: What computational methods predict target interactions and pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to PFOR (PDB: 2GN) using GROMACS to assess hydrogen bond persistence .
  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • QSAR Modeling : Develop regression models correlating electronic descriptors (HOMO/LUMO) with antimicrobial activity .

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